molecular formula C26H28Cl2N4O3 B10866324 N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide

N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B10866324
M. Wt: 515.4 g/mol
InChI Key: JYIUTEMHUGBIJU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a dichlorophenyl group, and a cyclohexylidene moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorobenzene derivative reacts with the piperazine core.

    Attachment of the Cyclohexylidene Moiety: The cyclohexylidene group is attached through a condensation reaction involving a cyclohexanone derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexylidene moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the cyclohexylidene structure.

    Substitution: The dichlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide may exhibit interesting pharmacological properties. Researchers might investigate its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)piperazine: Shares the dichlorophenyl and piperazine moieties but lacks the cyclohexylidene group.

    4-(2-aminoethyl)piperazine-1-carboxamide: Contains the piperazine and carboxamide groups but lacks the dichlorophenyl and cyclohexylidene moieties.

Uniqueness

N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H28Cl2N4O3

Molecular Weight

515.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C26H28Cl2N4O3/c27-22-7-6-20(16-23(22)28)30-26(35)32-12-10-31(11-13-32)9-8-29-17-21-24(33)14-19(15-25(21)34)18-4-2-1-3-5-18/h1-7,16-17,19,33H,8-15H2,(H,30,35)

InChI Key

JYIUTEMHUGBIJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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